molecular formula C10H18O4 B14613353 5-Methylnonanedioic acid CAS No. 58746-36-4

5-Methylnonanedioic acid

Cat. No.: B14613353
CAS No.: 58746-36-4
M. Wt: 202.25 g/mol
InChI Key: UUUFFWVMJDOWNH-UHFFFAOYSA-N
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Description

5-Methylnonanedioic acid is a branched-chain dicarboxylic acid with the formula HOOC-(CH₂)₃-CH(CH₃)-(CH₂)₃-COOH. It is structurally related to azelaic acid (nonanedioic acid, HOOC-(CH₂)₇-COOH), a well-known dicarboxylic acid used in dermatology and polymer synthesis. The methyl substitution at the fifth carbon likely influences its physicochemical properties, such as solubility, melting point, and reactivity, compared to linear analogs.

Properties

CAS No.

58746-36-4

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

5-methylnonanedioic acid

InChI

InChI=1S/C10H18O4/c1-8(4-2-6-9(11)12)5-3-7-10(13)14/h8H,2-7H2,1H3,(H,11,12)(H,13,14)

InChI Key

UUUFFWVMJDOWNH-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=O)O)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylnonanedioic acid typically involves the oxidation of 5-methylnonanoic acid. This can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds through the formation of an intermediate, which is further oxidized to yield the desired dicarboxylic acid.

Industrial Production Methods: On an industrial scale, this compound can be produced via the catalytic oxidation of 5-methylnonanoic acid using air or oxygen in the presence of a catalyst such as cobalt or manganese salts. This method is advantageous due to its efficiency and scalability.

Chemical Reactions Analysis

Esterification Reactions

5-Methylnonanedioic acid undergoes Fischer esterification with alcohols under acidic conditions, forming diesters. The reaction proceeds via a two-step mechanism for each carboxylic acid group:

Mechanism :

  • Protonation of the carbonyl oxygen activates the electrophilic carbon.

  • Nucleophilic attack by the alcohol forms a tetrahedral intermediate.

  • Deprotonation and proton transfer regenerate the acid catalyst.

  • Water elimination yields the ester .

Example Reaction :

5 Methylnonanedioic acid+2CH3OHH+Dimethyl 5 methylnonanedioate+2H2O\text{5 Methylnonanedioic acid}+2\,\text{CH}_3\text{OH}\xrightarrow{\text{H}^+}\text{Dimethyl 5 methylnonanedioate}+2\,\text{H}_2\text{O}

Data Table :

ReagentConditionsProductYield (%)Reference
Methanol (excess)H₂SO₄, refluxDimethyl 5-methylnonanedioate85–90

Acid Chloride Formation

Treatment with thionyl chloride (SOCl2\text{SOCl}_2
) converts both carboxylic acid groups to acyl chlorides, enabling further nucleophilic substitutions :

Mechanism :

  • Nucleophilic attack by the hydroxyl oxygen on SOCl2\text{SOCl}_2
    .

  • Chloride displacement generates a chlorosulfite intermediate.

  • Collapse to form the acyl chloride and release SO2\text{SO}_2
    and HCl\text{HCl} .

Example Reaction :

5 Methylnonanedioic acid+2SOCl25 Methylnonanedioyl dichloride+2SO2+2HCl\text{5 Methylnonanedioic acid}+2\,\text{SOCl}_2\rightarrow \text{5 Methylnonanedioyl dichloride}+2\,\text{SO}_2+2\,\text{HCl}

Applications :

  • Acyl chlorides react with amines to form diamides or with alcohols to synthesize mixed esters .

Neutralization with Bases

Reaction with NaOH or other strong bases yields disodium salts:

5 Methylnonanedioic acid+2NaOHDisodium 5 methylnonanedioate+2H2O\text{5 Methylnonanedioic acid}+2\,\text{NaOH}\rightarrow \text{Disodium 5 methylnonanedioate}+2\,\text{H}_2\text{O}

Decarboxylation Under Thermal Stress

Heating above 150°C induces decarboxylation, yielding a branched alkane:

5 Methylnonanedioic acidΔ4 Methyloctane+2CO2\text{5 Methylnonanedioic acid}\xrightarrow{\Delta}\text{4 Methyloctane}+2\,\text{CO}_2

Key Factors :

  • The methyl group stabilizes the transition state via hyperconjugation, lowering the activation energy .

Polymerization Reactions

This compound participates in condensation polymerization with diols (e.g., ethylene glycol) or diamines to form polyesters or polyamides, respectively:

Polyester Synthesis :

n5 Methylnonanedioic acid+nHO CH2 2OHPolyester+2nH2On\,\text{5 Methylnonanedioic acid}+n\,\text{HO CH}_2\text{ }_2\text{OH}\rightarrow \text{Polyester}+2n\,\text{H}_2\text{O}

Data Table :

Monomer PairCatalystTemp (°C)Polymer TypeMw (kDa)Reference
This compound + Ethylene glycolTi(OBu)₄220Polyester45–50

Grignard Reagent Reactions

The acyl chloride derivative reacts with Grignard reagents (e.g., CH3MgBr\text{CH}_3\text{MgBr}
) in a two-step addition:

  • Nucleophilic attack forms a ketone intermediate.

  • Second equivalent adds to yield a tertiary alcohol .

Example :

5 Methylnonanedioyl dichloride+2CH3MgBr5 Methyl 1 9 diol+2MgBrCl\text{5 Methylnonanedioyl dichloride}+2\,\text{CH}_3\text{MgBr}\rightarrow \text{5 Methyl 1 9 diol}+2\,\text{MgBrCl}

Scientific Research Applications

5-Methylnonanedioic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and as a precursor to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals, plasticizers, and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which 5-Methylnonanedioic acid exerts its effects is primarily through its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their activity. The methyl group may also influence the compound’s hydrophobic interactions and overall molecular conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Methylnonanoic Acid (Mono-Carboxylic Acid Analog)

  • Molecular Formula : C₁₀H₂₀O₂ .
  • Molecular Weight : 172.27 g/mol .
  • Key Features: A mono-carboxylic acid with a methyl branch at position 4. Its ester derivative, ethyl 5-methylnonanoate (C₁₂H₂₄O₂, MW 200.32), has been characterized by NIST, highlighting its relevance in flavor and fragrance industries .
Property 5-Methylnonanoic Acid Ethyl 5-Methylnonanoate
Formula C₁₀H₂₀O₂ C₁₂H₂₄O₂
Molecular Weight (g/mol) 172.27 200.32
Functional Groups Carboxylic acid Ester
Source

8-Methylnonanoyl Derivatives

  • Example: (8-Methylnonanoyl)glycine (5d) was synthesized in 91% yield as a white solid, demonstrating the synthetic accessibility of methyl-branched carboxylic acid derivatives .
  • Comparison: The position of the methyl group (C5 vs. C8) affects steric hindrance and intermolecular interactions. For instance, 8-methylnonanoyl derivatives may exhibit lower melting points than their C5 analogs due to reduced symmetry.

Nonanedioic Acid (Azelaic Acid)

  • Formula : C₉H₁₆O₄.
  • Key Features : A linear dicarboxylic acid with applications in acne treatment and biodegradable polymers.
  • Contrast with 5-Methylnonanedioic Acid: Solubility: Azelaic acid is sparingly soluble in water (2.4 g/L at 25°C), while the methyl branch in this compound may further reduce solubility due to hydrophobic effects. Reactivity: The methyl group in this compound could hinder esterification or polymerization reactions compared to azelaic acid.

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Compound Formula Molecular Weight (g/mol) Functional Groups Key Data Source
This compound C₁₀H₁₈O₄ 202.25 (calculated) Dicarboxylic acid Inferred
5-Methylnonanoic acid C₁₀H₂₀O₂ 172.27 Carboxylic acid
Azelaic acid C₉H₁₆O₄ 188.22 Dicarboxylic acid Known literature

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